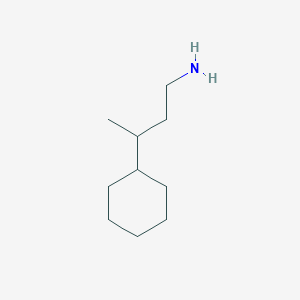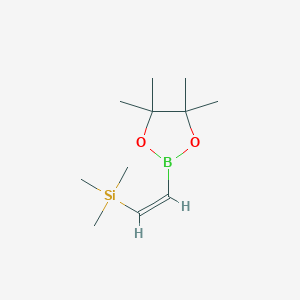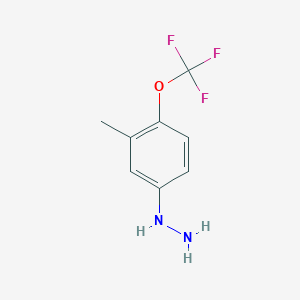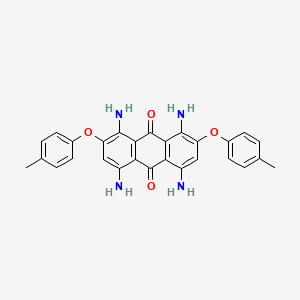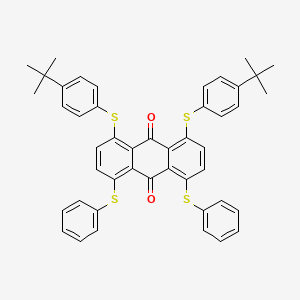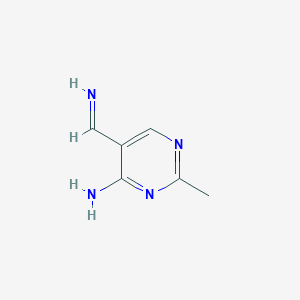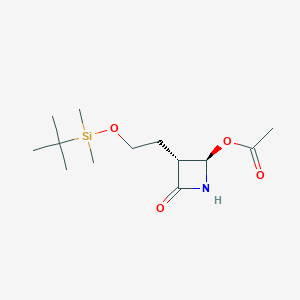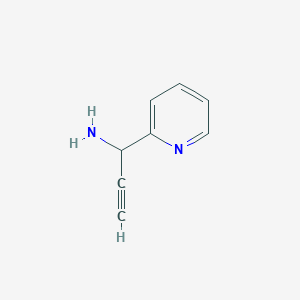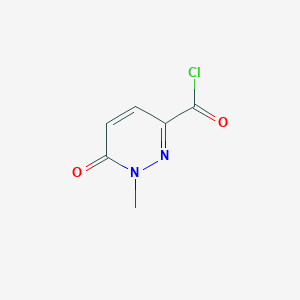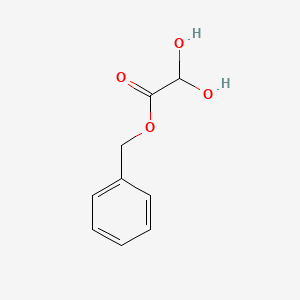
Benzyl2,2-dihydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,2-dihydroxyacetate is an organic compound with the molecular formula C9H10O3 It is an ester derived from the reaction between benzyl alcohol and glycolic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2,2-dihydroxyacetate can be synthesized through the esterification of benzyl alcohol with glycolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of benzyl 2,2-dihydroxyacetate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize by-products and improve the overall sustainability of the process.
Types of Reactions:
Oxidation: Benzyl 2,2-dihydroxyacetate can undergo oxidation reactions to form benzyl glycolate. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of benzyl 2,2-dihydroxyacetate can yield benzyl alcohol and glycolic acid. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The ester group in benzyl 2,2-dihydroxyacetate can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Benzyl glycolate.
Reduction: Benzyl alcohol and glycolic acid.
Substitution: Corresponding amides or esters.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,2-dihydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which benzyl 2,2-dihydroxyacetate exerts its effects involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing benzyl alcohol and glycolic acid. These products can then participate in various metabolic pathways. The molecular targets include enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Benzyl glycolate: Similar in structure but lacks the additional hydroxyl group.
Ethyl 2-hydroxyacetate: An ester of ethanol and glycolic acid, used in similar applications but with different physical properties.
Methyl 2-hydroxyacetate: Another glycolic acid ester, often used in organic synthesis.
Uniqueness: Benzyl 2,2-dihydroxyacetate is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
benzyl 2,2-dihydroxyacetate |
InChI |
InChI=1S/C9H10O4/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2 |
InChI-Schlüssel |
PVYYFYTXAKSXEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





